3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid
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Overview
Description
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid is an alanine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid typically involves the protection of the amino group of alanine with the fluorenylmethoxycarbonyl (Fmoc) groupThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) .
Industrial Production Methods
The use of automated peptide synthesizers and large-scale reactors may be employed to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4)
Nucleophiles: Sodium azide (NaN3), isobutoxycarbonyl chloride (IBC-Cl)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohol derivatives .
Scientific Research Applications
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid has several scientific research applications:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in influencing the secretion of anabolic hormones and mental performance during stress-related tasks.
Industry: Utilized in the production of various biochemical compounds
Mechanism of Action
The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. It influences the secretion of anabolic hormones and provides fuel during exercise, which helps in preventing exercise-induced muscle damage .
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-alanine
- (S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-(allyloxy)-4-oxobutanoic acid
- ®-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid .
Uniqueness
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid is unique due to its specific structure, which allows it to be used in a wide range of applications, from peptide synthesis to potential therapeutic uses .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methoxypropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-24-17(18(21)22)10-20-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNKGCLTXGABKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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